
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety through a methoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde typically involves the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through a methylation step using methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methoxy group at a different position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure with a methyl group instead of a methoxy group.
2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the methoxy and dimethyl groups.
Uniqueness
2-((1H-Pyrazol-1-yl)methoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both the methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect the compound’s solubility and overall stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-11(2)12(8-16)13(7-10)17-9-15-5-3-4-14-15/h3-8H,9H2,1-2H3 |
Clave InChI |
AHJGFEFTFUYXJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OCN2C=CC=N2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


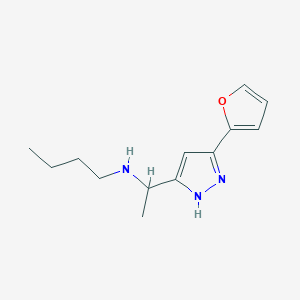


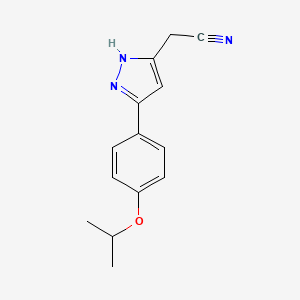

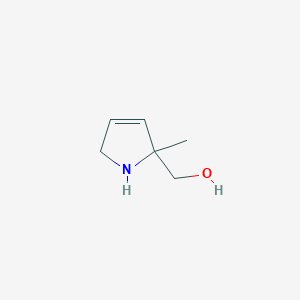

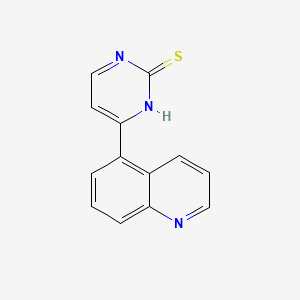

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
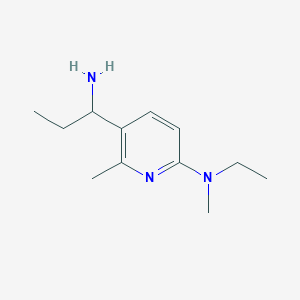
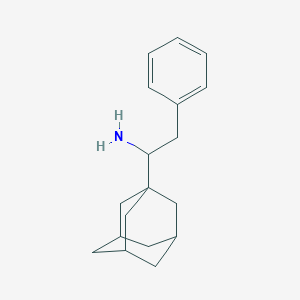
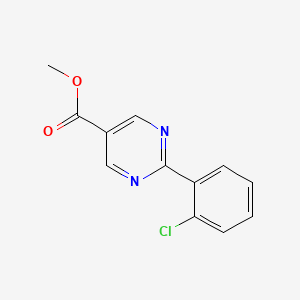
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
